molecular formula C19H18N2O2 B2845532 2-(1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 852367-62-5

2-(1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2845532
CAS No.: 852367-62-5
M. Wt: 306.365
InChI Key: DBCBTARZQOMGMC-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Scientific Research Applications

2-(1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Studies: It is used as a probe to study various biological processes and pathways, including enzyme inhibition and receptor binding.

    Chemical Biology: The compound is utilized in chemical biology research to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications:

Preparation Methods

The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Isopropylphenyl Group: The isopropylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where an isopropyl group is added to a phenyl ring using an alkyl halide and a Lewis acid catalyst.

    Formation of the Oxoacetamide Moiety: The oxoacetamide moiety can be introduced through an acylation reaction, where an acyl chloride reacts with an amine group to form the amide bond.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-(1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and nucleophilic bases.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-(1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide can be compared with other similar compounds, such as:

    2-(1H-indol-3-yl)-N-phenyl-2-oxoacetamide: This compound lacks the isopropyl group, which may affect its biological activity and binding properties.

    2-(1H-indol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide: The presence of a methyl group instead of an isopropyl group may result in different chemical and biological properties.

    2-(1H-indol-3-yl)-N-(4-chlorophenyl)-2-oxoacetamide:

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-12(2)13-7-9-14(10-8-13)21-19(23)18(22)16-11-20-17-6-4-3-5-15(16)17/h3-12,20H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCBTARZQOMGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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